Perivine

Description

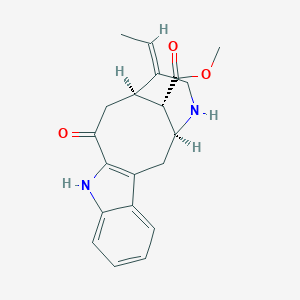

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTORRNHKYVXSU-XXMLWKDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043270 | |

| Record name | Perivine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-40-7 | |

| Record name | Perivine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2673-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perivine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perivine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERIVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G388O8884F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action in Alzheimer's Disease Therapeutics

Disclaimer: Initial searches for "Perivine" in the context of Alzheimer's disease did not yield specific results for a compound with that name. It is possible that this is a novel or proprietary compound not yet in the public domain, or that the name is a variant or misspelling of another therapeutic agent. This guide will therefore focus on the well-established and researched mechanisms of action that are central to current and emerging therapeutic strategies for Alzheimer's disease, drawing upon the core principles of drug action in this neurodegenerative disorder.

This technical guide provides a comprehensive overview of the primary molecular and cellular mechanisms targeted in the development of therapeutics for Alzheimer's disease (AD). The content is structured for researchers, scientists, and drug development professionals, offering detailed insights into the pathological hallmarks of AD and the corresponding therapeutic interventions.

The Amyloid-Beta Cascade Hypothesis

The accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central event in AD pathogenesis.[1] These peptides aggregate to form soluble oligomers and insoluble plaques, which are believed to initiate a cascade of events leading to synaptic dysfunction and neurodegeneration.[2][3]

Mechanism of Action: Targeting Aβ

Therapeutic strategies targeting Aβ focus on reducing its production, inhibiting its aggregation, or enhancing its clearance from the brain.

-

Inhibition of Aβ Production: This approach primarily involves the modulation of secretase enzymes that cleave APP.

-

Inhibition of Aβ Aggregation: These agents are designed to prevent the self-assembly of Aβ monomers into toxic oligomers and fibrils.

-

Enhancement of Aβ Clearance: This strategy utilizes immunotherapy to promote the removal of Aβ from the brain.

-

Active immunization: Involves administering Aβ fragments to stimulate an endogenous immune response.

-

Passive immunization: Involves the direct administration of monoclonal antibodies that target Aβ for clearance by microglia.[6]

-

Experimental Protocols

1.2.1. In Vitro Aβ Aggregation Assay

-

Objective: To assess the ability of a test compound to inhibit the aggregation of Aβ peptides.

-

Methodology:

-

Synthetically produced Aβ42 peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The test compound is added to the Aβ42 solution at various concentrations.

-

The mixture is incubated at 37°C with gentle agitation for a specified period (e.g., 24-48 hours).

-

Aggregation is monitored using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures characteristic of amyloid fibrils.

-

Fluorescence intensity is measured using a plate reader, with a decrease in fluorescence indicating inhibition of aggregation.

-

1.2.2. In Vivo Microdialysis for Aβ Measurement in Animal Models

-

Objective: To measure the levels of soluble Aβ in the brain interstitial fluid (ISF) of transgenic AD mouse models following treatment.

-

Methodology:

-

A microdialysis probe is surgically implanted into the hippocampus or cortex of an anesthetized AD mouse model (e.g., APP/PS1).

-

Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate.

-

Aβ peptides in the ISF diffuse across the dialysis membrane into the aCSF.

-

Dialysate samples are collected at regular intervals before and after administration of the test compound.

-

Aβ levels in the dialysate are quantified using sensitive immunoassays, such as ELISA.

-

Signaling Pathway

Caption: The Amyloid-Beta Cascade Hypothesis.

Tau Pathology

Neurofibrillary tangles (NFTs), composed of hyperphosphorylated tau protein, are another key pathological hallmark of AD.[7] In a healthy neuron, tau stabilizes microtubules; however, in AD, tau becomes abnormally phosphorylated and aggregates, leading to microtubule disassembly and neuronal dysfunction.[8]

Mechanism of Action: Targeting Tau

Therapeutic approaches targeting tau aim to inhibit its hyperphosphorylation, prevent its aggregation, or promote its clearance.

-

Inhibition of Tau Kinases: Several kinases are responsible for the hyperphosphorylation of tau. Inhibitors of these kinases, such as GSK-3β, are being investigated.

-

Inhibition of Tau Aggregation: Similar to Aβ, compounds that can prevent the aggregation of tau into paired helical filaments are in development.

-

Enhancement of Tau Clearance: Both active and passive immunization strategies are being explored to clear pathological tau.

-

Microtubule Stabilization: Drugs that can stabilize microtubules may compensate for the loss of function of hyperphosphorylated tau.

Experimental Protocols

2.2.1. Tau Phosphorylation Assay in Cell Culture

-

Objective: To evaluate the effect of a compound on tau phosphorylation at specific pathogenic epitopes.

-

Methodology:

-

A neuronal cell line (e.g., SH-SY5Y) is cultured.

-

Cells are treated with an agent that induces tau hyperphosphorylation (e.g., okadaic acid).

-

The test compound is added to the culture medium.

-

After an incubation period, cells are lysed, and protein is extracted.

-

Western blotting is performed using antibodies specific for phosphorylated tau (e.g., AT8, PHF1) and total tau.

-

The ratio of phosphorylated tau to total tau is quantified to determine the inhibitory effect of the compound.

-

Data Presentation

| Therapeutic Strategy | Target | Example Compound (Clinical Phase) | Reference |

| Inhibition of Tau Kinases | GSK-3β | Tideglusib (Phase II) | [9] |

| Inhibition of Tau Aggregation | Tau Aggregation | LMTX (Phase III) | [10] |

| Passive Immunization | Extracellular Tau | Bepranemab (Phase II) | [9] |

| Microtubule Stabilization | Microtubules | TPI-287 (Phase I) | N/A |

Signaling Pathway

Caption: The Tau Pathology Pathway.

Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a significant contributor to AD pathology.[11][12] While initially a protective response, sustained inflammation can lead to the release of pro-inflammatory cytokines and reactive oxygen species, exacerbating neuronal damage.[13]

Mechanism of Action: Modulating Neuroinflammation

Therapeutics in this area aim to dampen the chronic inflammatory response in the brain.

-

Inhibition of Microglial Activation: Drugs that can shift microglia from a pro-inflammatory to an anti-inflammatory, phagocytic phenotype are of interest.

-

Targeting Inflammatory Cytokines: Neutralizing pro-inflammatory cytokines like TNF-α and IL-1β is another strategy.

-

Modulation of Inflammasomes: The NLRP3 inflammasome has been implicated in AD, and its inhibition is a therapeutic target.

Experimental Protocols

3.2.1. Primary Microglia Culture and Inflammatory Response Assay

-

Objective: To assess the anti-inflammatory effects of a compound on primary microglia.

-

Methodology:

-

Primary microglia are isolated from the brains of neonatal mice or rats.

-

Cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

The test compound is added to the culture.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide in the culture supernatant are measured by ELISA and Griess assay, respectively.

-

A reduction in these markers indicates an anti-inflammatory effect.

-

Logical Relationship

Caption: Neuroinflammation in Alzheimer's Disease.

Cholinergic Dysfunction

A significant loss of cholinergic neurons in the basal forebrain is a consistent feature of AD, leading to a deficit in the neurotransmitter acetylcholine (ACh).[14] This deficit is strongly correlated with cognitive decline.

Mechanism of Action: Enhancing Cholinergic Transmission

The primary therapeutic strategy is to increase the levels of ACh in the synaptic cleft.

-

Acetylcholinesterase (AChE) Inhibitors: These drugs block the action of AChE, the enzyme that degrades ACh, thereby prolonging its availability in the synapse.[15][16]

Data Presentation

| Drug | Class | Approved for AD Stages | Common Dosage | Reference |

| Donepezil | AChE Inhibitor | Mild to Severe | 5-10 mg/day | [17] |

| Rivastigmine | AChE and BuChE Inhibitor | Mild to Moderate | 1.5-6 mg twice daily | [15] |

| Galantamine | AChE Inhibitor | Mild to Moderate | 8-24 mg/day | [17] |

Experimental Workflow

Caption: Acetylcholinesterase Inhibition Workflow.

Synaptic Failure and Plasticity

Synaptic dysfunction and loss are early events in AD and are the strongest correlates of cognitive decline.[18][19] Aβ oligomers are known to impair synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[20][21]

Mechanism of Action: Protecting and Restoring Synapses

Therapeutic strategies aim to protect synapses from the toxic effects of Aβ and tau and to promote synaptic plasticity.

-

NMDA Receptor Antagonists: Memantine, a non-competitive NMDA receptor antagonist, is thought to protect against excitotoxicity, a process that can lead to synaptic damage.

-

Neurotrophic Factors: Enhancing the signaling of neurotrophic factors like BDNF may promote synaptic health and plasticity.[22]

-

Targeting Synaptic Proteins: Strategies to preserve or enhance the function of key synaptic proteins are being explored.

Experimental Protocols

5.2.1. Electrophysiological Measurement of Long-Term Potentiation (LTP)

-

Objective: To determine if a compound can rescue Aβ-induced deficits in LTP in hippocampal slices.

-

Methodology:

-

Acute hippocampal slices are prepared from rodent brains.

-

A recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

-

A baseline of synaptic transmission is established.

-

Aβ oligomers are perfused over the slice, which typically inhibits the subsequent induction of LTP.

-

The test compound is co-perfused with the Aβ oligomers.

-

LTP is induced by high-frequency stimulation of the Schaffer collateral pathway.

-

The potentiation of the fEPSP slope is measured. A rescue of the LTP deficit by the compound indicates a synaptoprotective effect.

-

Logical Relationship

Caption: Synaptic Failure in Alzheimer's Disease.

References

- 1. Role of peripheral amyloid-β aggregates in Alzheimer’s disease: mechanistic, diagnostic, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid beta - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Amyloid Beta Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pmlive.com [pmlive.com]

- 7. Tau in Alzheimer Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Impact of Tau on Neurovascular Pathology in Alzheimer's Disease [frontiersin.org]

- 9. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alzheimer’s Disease Insight Report: Current Therapies, Drug Pipeline and Outlook - BioSpace [biospace.com]

- 11. Neuroinflammation in Alzheimer’s disease: insights from peripheral immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 13. Neuroinflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetylcholinesterase inhibition in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improving Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Are Irreversible Inhibitors the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different Doses of Pharmacological Treatments for Mild to Moderate Alzheimer’s Disease: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synaptic Plasticity, Dementia and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synaptic Compensatory Plasticity in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Synaptic Plasticity and Oscillations in Alzheimer’s Disease: A Complex Picture of a Multifaceted Disease [frontiersin.org]

- 21. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]

- 22. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

Perivine: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perivine is a monoterpenoid indole alkaloid (MIA) found in various plant species, particularly within the Apocynaceae family. As a member of this large and chemically diverse family of natural products, this compound and its derivatives are of significant interest to the scientific community for their potential pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and characterization.

Natural Occurrence and Quantitative Analysis

This compound is primarily isolated from plants belonging to the Apocynaceae family, commonly known as the dogbane family. Key plant sources include species from the genera Catharanthus, Vinca, and Tabernaemontana. While the presence of this compound in these plants is well-documented, quantitative data on its concentration can vary significantly depending on the plant species, tissue type, and environmental conditions.

A comprehensive literature review reveals a notable lack of extensive quantitative analysis specifically for this compound across its various natural sources. However, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been successfully employed for the quantification of other alkaloids in these plants, indicating their suitability for this compound analysis. One study on Tabernaemontana divaricata mentions the presence of this compound in cell suspension cultures, suggesting a potential for biotechnological production.[1]

Table 1: Quantitative Data on this compound Occurrence

| Plant Species | Plant Part/Culture Type | Analytical Method | This compound Concentration | Reference |

| Tabernaemontana divaricata | Cell Suspension Culture | Not Specified | Present, but not quantified | [1] |

| Catharanthus roseus | Leaves | HPLC | Detected, but not quantified | [2] |

| Vinca minor | Leaves | Not Specified | Present, but not quantified | Data not available |

Note: This table highlights the current gap in publicly available quantitative data for this compound and will be updated as more research becomes available.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that originates from the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways, leading to the formation of the central MIA precursor, strictosidine. While the complete biosynthetic pathway of this compound is not fully elucidated, recent research has identified a key enzymatic step in its metabolism.

This compound serves as a substrate for the enzyme this compound Nβ-methyltransferase (PeNMT), which catalyzes its conversion to vobasine.[3][4][5] This N-methylation step is crucial in the diversification of vobasinyl-type alkaloids. The enzyme has been characterized in both Tabernaemontana elegans and Catharanthus roseus.[3][4][5] The biosynthesis of this compound itself is believed to proceed from tabersonine, a common precursor for many indole alkaloids, through a series of yet-to-be-fully-characterized enzymatic reactions.[6][7]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure for the extraction and isolation of this compound from plant material, which can be adapted based on the specific source and available equipment.

Materials:

-

Dried and powdered plant material (e.g., leaves of Catharanthus roseus)

-

Methanol

-

10% Acetic acid

-

Ammonium hydroxide

-

Dichloromethane (DCM) or Chloroform

-

Sodium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (e.g., a gradient of chloroform and methanol)

Protocol:

-

Extraction:

-

Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

-

Filter the extract and repeat the maceration of the plant residue two more times with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 200 mL of 10% acetic acid.

-

Wash the acidic solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

-

Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

-

Extract the alkaline solution with 3 x 150 mL of dichloromethane. The this compound and other alkaloids will move into the organic phase.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a suitable non-polar solvent (e.g., chloroform).[8][9][10]

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.[11]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualize under UV light.

-

Combine the fractions containing this compound and evaporate the solvent.

-

-

Further Purification by Preparative HPLC (Optional):

-

For higher purity, the this compound-rich fraction can be subjected to preparative High-Performance Liquid Chromatography (prep-HPLC).[12][13][14]

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer, often with a gradient elution.

-

The fractions corresponding to the this compound peak are collected and the solvent is removed to yield pure this compound.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC-UV):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15][16]

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or other modifiers to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 220 nm or 280 nm.

-

Quantification: Based on a calibration curve generated using a pure this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Chromatography: Similar conditions to HPLC-UV, often using UPLC for faster analysis.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition of the parent ion to a specific daughter ion.

-

Quantification: An internal standard is recommended for accurate quantification.

Spectroscopic Characterization

The structural elucidation of isolated this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[21]

-

MS/MS fragmentation patterns can provide further structural information.

-

Biological Activity and Signaling Pathways

While extensive research on the biological activities of many indole alkaloids exists, specific studies on the signaling pathways affected by this compound are limited in the current literature. Much of the available data on related compounds, such as piperine (an alkaloid from a different class), show a wide range of activities including induction of apoptosis and cytotoxicity in cancer cell lines through modulation of pathways like MAPK and PI3K/Akt.[1][6][7][22][23]

Preliminary studies on other vobasinyl-type alkaloids suggest potential interactions with neurotransmitter receptors and ion channels. Given the structural similarities, it is plausible that this compound may also exhibit activity in the central nervous system. Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by this compound. The potential for this compound to affect calcium signaling pathways is an area of interest for future investigation, as calcium is a critical second messenger in numerous cellular processes, including neurotransmission and cell death.[24][25][26][27]

Conclusion

This compound is a naturally occurring monoterpenoid indole alkaloid with a biosynthetic pathway that is beginning to be unraveled. While its presence in several plant species of the Apocynaceae family is known, there is a clear need for more quantitative studies to determine its concentration in these natural sources. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and analysis of this compound, which will be crucial for further research into its biological activities. The limited data on its effects on signaling pathways represents a significant opportunity for future investigations, which could uncover novel therapeutic applications for this intriguing natural product.

References

- 1. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Parallel evolution of methyltransferases leads to vobasine biosynthesis in Tabernaemontana elegans and Catharanthus roseus [frontiersin.org]

- 4. Parallel evolution of methyltransferases leads to vobasine biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parallel evolution of methyltransferases leads to vobasine biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. columbia.edu [columbia.edu]

- 10. chromtech.com [chromtech.com]

- 11. researchgate.net [researchgate.net]

- 12. CN103396394A - Method for obtaining piperine via direct column chromatography - Google Patents [patents.google.com]

- 13. Analysis of Catharanthus roseus alkaloids by HPLC [ouci.dntb.gov.ua]

- 14. ijsr.net [ijsr.net]

- 15. openaccesspub.org [openaccesspub.org]

- 16. ijsra.net [ijsra.net]

- 17. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Piperine Reduces Neoplastic Progression in Cervical Cancer Cells by Downregulating the Cyclooxygenase 2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Permeation in the dihydropyridine-sensitive calcium channel. Multi-ion occupancy but no anomalous mole-fraction effect between Ba2+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Calcium binding and permeation in TRPV channels: Insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Calcium-permeable ion channels in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Calcium-permeable ion channels involved in glutamate receptor-independent ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: An In-depth Technical Guide to Perivine Biosynthesis in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate biosynthetic pathway of perivine, a significant monoterpenoid indole alkaloid (MIA) produced by the medicinal plant Catharanthus roseus. While the overarching scheme of terpenoid indole alkaloid (TIA) biosynthesis has been extensively studied, the specific enzymatic steps leading to the formation of this compound remain an area of active investigation. This document consolidates the current understanding of the this compound biosynthetic pathway, presenting key intermediates, known enzymatic transformations, quantitative data, and detailed experimental protocols to aid researchers in this specialized field.

The this compound Biosynthetic Pathway: A Branch of the Central TIA Route

The biosynthesis of this compound originates from the convergence of two primary metabolic pathways: the shikimate pathway, yielding tryptamine, and the methylerythritol phosphate (MEP) pathway, which provides the terpenoid precursor secologanin. The condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR), forms strictosidine, the universal precursor for all TIAs in C. roseus.

From strictosidine, the pathway to this compound is believed to diverge from the main route that leads to other prominent alkaloids like vindoline and catharanthine. While the precise enzymatic sequence is not fully elucidated, evidence suggests that the biosynthesis proceeds through the key intermediate, stemmadenine.

A pivotal, recently discovered step in the metabolism of this compound is its conversion to Nβ-methylthis compound (vobasine), a reaction catalyzed by the enzyme this compound-Nβ-methyltransferase (PeNMT)[1]. This finding confirms a downstream enzymatic modification of this compound and opens avenues for exploring the broader metabolic grid connected to it.

The proposed, though not fully confirmed, pathway to this compound likely involves the following stages:

-

Formation of Strictosidine: Tryptamine and secologanin are condensed by strictosidine synthase.

-

Conversion to Stemmadenine: Strictosidine undergoes deglycosylation and a series of rearrangements to form stemmadenine. This part of the pathway involves several enzymes, including strictosidine β-glucosidase (SGD).

-

Branching towards this compound: From stemmadenine or a closely related intermediate, a specific enzymatic reaction, likely catalyzed by a yet-to-be-identified "this compound synthase," directs the carbon skeleton towards the this compound structure.

-

Downstream Modification: this compound can then be further metabolized, for example, through N-methylation by PeNMT to form vobasine[1].

The following diagram illustrates the proposed biosynthetic pathway of this compound within the broader context of TIA biosynthesis.

References

Perivine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perivine is a monoterpenoid indole alkaloid naturally occurring in several plant species, notably within the Apocynaceae family. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and known biological activities. It details its potential therapeutic mechanism in Alzheimer's disease through the stabilization of the Retinoblastoma-associated protein (RbAp48) complex. Furthermore, this guide outlines generalized experimental procedures for its isolation, purification, and characterization, supported by workflow diagrams to facilitate understanding. All quantitative data are presented in tabular format for clarity and comparative analysis.

Chemical Identity and Structure

This compound is a complex heterocyclic compound belonging to the vobasine class of alkaloids. Its core structure consists of a rigid pentacyclic system.

| Identifier | Value |

| IUPAC Name | methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraene-18-carboxylate[1] |

| Chemical Formula | C₂₀H₂₂N₂O₃[1][2][3] |

| SMILES Notation | C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34[1] |

| InChI Key | NKTORRNHKYVXSU-XXMLWKDOSA-N[2] |

| CAS Number | 2673-40-7[2][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 338.41 g/mol | [2][5] |

| Appearance | Solid powder / Prisms from methanol | [2][4] |

| Melting Point | 218-221 °C (decomposes) | [4] |

| pKa (in 66% DMF) | 7.5 | [4] |

| Optical Rotation [α]D²⁶ | -121.4° (in chloroform) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] Insoluble in water.[7] |

Biological Activity and Mechanism of Action

This compound has demonstrated several biological activities, with recent research focusing on its neuroprotective potential and historical studies noting its effects on blood pressure and muscle function.

Potential in Alzheimer's Disease Therapy

Deficiency or functional loss of the Retinoblastoma-associated protein (RbAp48) in the brain's dentate gyrus is linked to age-related memory loss.[2][8] RbAp48 normally forms a complex with the FOG-1 peptide to regulate gene transcription.[2] Instability in this complex can impair this function. Computational studies, including molecular dynamics simulations, suggest that this compound can bind stably to the FOG-1 binding site on RbAp48.[2] This interaction is proposed to resolve the instability of the RbAp48-FOG1 complex, potentially restoring its normal transcriptional function and offering a novel therapeutic mechanism for Alzheimer's disease.[2]

Hypotensive and Muscle Relaxant Activity

Early in vivo studies identified this compound as having both hypotensive and muscle relaxant properties.[3] It was investigated alongside other alkaloids from Tabernaemontana dichotoma, such as vobasine and coronaridine, which also displayed similar activities.[3] The precise molecular mechanisms and signaling pathways underlying these effects have not been fully elucidated in the available literature.

Experimental Protocols

The following sections describe generalized methodologies for the extraction, purification, and analysis of this compound from plant sources like Catharanthus roseus (Madagascar Periwinkle). These protocols are synthesized from various literature sources and represent a typical workflow.

General Workflow for Isolation and Purification

Extraction and Partitioning Protocol

This protocol is a common acid-base extraction method for alkaloids.[9]

-

Extraction : Dried and powdered plant material (e.g., 1-5 kg of C. roseus) is percolated with 80-95% methanol three times.[9]

-

Concentration : The combined methanolic extracts are filtered and concentrated under reduced pressure (in vacuo) at approximately 50°C to yield a smaller volume (e.g., 500 ml).[9]

-

Acidification : The concentrated extract is diluted with water and acidified to pH 2 with 1N sulfuric acid. This step protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble as salts.[9]

-

Defatting : The acidic aqueous solution is extracted with a non-polar solvent like ethyl acetate. This removes non-alkaloidal, lipophilic compounds (fats, waxes, etc.), which remain in the organic phase. The ethyl acetate layer is discarded.[9]

-

Basification : The remaining aqueous solution is carefully basified to a slightly alkaline or neutral pH (e.g., pH 6.4) using a base like 25% ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free-base form, which is soluble in organic solvents.[9]

-

Alkaloid Extraction : The basified solution is then repeatedly extracted with a chlorinated solvent such as methylene chloride or chloroform. The alkaloids partition into the organic layer.[9]

-

Final Concentration : The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield a crude alkaloid mixture containing this compound.[9]

Purification and Characterization

The crude alkaloid extract requires further purification, typically using chromatographic techniques.

-

Column Chromatography : The crude extract is subjected to column chromatography over silica gel. Elution is performed with a solvent system of increasing polarity (e.g., gradients of n-hexane, chloroform, and methanol) to separate the different alkaloids.

-

Preparative Thin-Layer Chromatography (pTLC) : For smaller scales, pTLC can be used for final purification. The crude mixture is applied as a band on a silica gel plate and developed in an appropriate solvent system. The band corresponding to this compound (identified by comparison with a standard) is scraped off, and the compound is eluted with a suitable solvent.[10][11]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for both purification and analytical quantification. A reverse-phase C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic buffer.[12]

-

Characterization : The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS) : To confirm the molecular weight (338.1630 Da for the exact mass).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure and confirm its identity.

-

UV-Visible Spectroscopy : this compound exhibits a characteristic UV absorption maximum at 314 nm in ethanol.[4]

-

Conclusion

This compound is a structurally complex indole alkaloid with significant potential for further investigation, particularly in the field of neurodegenerative diseases. Its ability to modulate the stability of the RbAp48 protein complex presents a promising avenue for the development of novel therapeutics for age-related cognitive decline. The established protocols for its isolation and characterization provide a solid foundation for researchers to obtain pure material for further pharmacological and mechanistic studies. Future work should focus on elucidating the specific signaling pathways involved in its hypotensive and muscle relaxant activities and validating its neuroprotective effects in in vivo models.

References

- 1. Molecular and biochemical characterization of Catharanthus roseus this compound-Nβ-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lead Discovery for Alzheimer's Disease Related Target Protein RbAp48 from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscle relaxant activity and hypotensive activity of some Tabernaemontana alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. seer.ufrgs.br [seer.ufrgs.br]

- 7. japsonline.com [japsonline.com]

- 8. Molecular mechanism for age-related memory loss: the histone-binding protein RbAp48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijsra.net [ijsra.net]

- 12. benchchem.com [benchchem.com]

Perivine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the alkaloid Perivine, including its chemical properties, potential therapeutic applications, and detailed experimental protocols for in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological investigation of this natural compound.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Reference(s) |

| CAS Number | 2673-40-7 | [1][2][3][4][5] |

| Molecular Weight | 338.40 g/mol | [1][3][4][5] |

| Molecular Formula | C₂₀H₂₂N₂O₃ | [1][2][3][4][5] |

Potential Therapeutic Application in Alzheimer's Disease

This compound has been identified as a compound of interest in the field of neurodegenerative disease research, particularly for its potential application in Alzheimer's disease. Preliminary information suggests that this compound may exert its therapeutic effects by addressing the instability of the retinoblastoma-associated proteins (RbAp48) complex.[2] The RbAp48 protein is a histone-binding protein whose decline is associated with age-related memory loss. It is believed that a deficiency in RbAp48 contributes to hippocampal dysfunction.

Putative Signaling Pathway

While the precise signaling cascade initiated by this compound is still under investigation, a hypothetical pathway can be proposed based on its potential interaction with the RbAp48 complex. A decline in RbAp48 is linked to reduced histone acetylation, leading to changes in gene expression that contribute to memory deficits. This compound may stabilize the RbAp48 complex, thereby restoring normal histone acetylation levels and downstream gene expression necessary for memory consolidation.

References

The Alkaloid Perivine: A Technical Overview of Its Role in Traditional and Modern Medicine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perivine is a monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus (L.) G. Don), a plant with a rich history in traditional medicine across various cultures.[1][2] While C. roseus is renowned for producing the potent anticancer alkaloids vincristine and vinblastine, it synthesizes a complex array of over 130 other alkaloids, including this compound.[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, its role within the context of the traditional use of C. roseus, its known biological activities, and the methodologies for its study.

Chemical and Biosynthetic Profile

This compound is a structurally distinct alkaloid within the diverse chemical library of Catharanthus roseus. Its biosynthesis is a complex enzymatic process, with recent research identifying and characterizing key enzymes such as this compound-Nβ-methyltransferase (PeNMT), which is involved in the conversion of this compound to Nβ-methylthis compound (vobasine).[5] This discovery opens avenues for metabolic engineering to potentially enhance the production of this compound and related compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₂N₂O₃ |

| Molar Mass | 338.40 g/mol |

| CAS Number | 2673-40-7 |

| Class | Monoterpenoid Indole Alkaloid |

Role in Traditional Medicine

The traditional use of Catharanthus roseus is well-documented for a variety of ailments, including diabetes, hypertension, and infections. Decoctions and extracts of the leaves, roots, and flowers have been employed in numerous folk medicine systems. However, it is crucial to note that traditional applications utilize the entire plant or its parts, which contain a multitude of bioactive compounds. There is currently a lack of specific ethnomedicinal claims attributed directly to the isolated alkaloid, this compound. The therapeutic effects observed in traditional practices are likely the result of the synergistic or additive actions of the complex mixture of alkaloids and other phytochemicals present in the plant.

Pharmacological Activity and Mechanism of Action

Scientific investigation into the specific bioactivity of this compound is still in its early stages compared to its more famous counterparts, vincristine and vinblastine. The most notable pharmacological activity reported for this compound is its extracellular virucidal activity against the Vaccinia virus .[6] The precise mechanism by which this compound exerts this antiviral effect has not yet been fully elucidated and remains an area for further research. Understanding the specific signaling pathways involved is essential for its potential development as an antiviral agent.

Due to the limited availability of specific quantitative data on this compound's bioactivity, a comprehensive table of IC50 values cannot be provided at this time. Further preclinical studies are required to determine its potency and therapeutic index.

Experimental Protocols

The successful study of this compound relies on robust methodologies for its extraction, isolation, and quantification.

Extraction and Isolation

A straightforward and effective method for the extraction of this compound from the leaves of C. roseus involves the use of chloroform. This solvent has been shown to selectively extract this compound along with other alkaloids like catharanthine and vindolinine.

Workflow for this compound Extraction

Caption: Figure 1: General Workflow for this compound Extraction.

Further purification of this compound from the crude extract typically requires chromatographic techniques.

Quantification

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the separation and quantification of alkaloids from C. roseus. While specific, validated HPLC protocols solely for this compound are not extensively detailed in the available literature, existing methods for the analysis of the plant's broader alkaloid profile can be adapted. A typical HPLC method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

Table 2: General Parameters for HPLC Analysis of C. roseus Alkaloids

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and a buffer (e.g., ammonium acetate) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Note: Method optimization is crucial for achieving adequate separation and quantification of this compound.

Signaling Pathways and Future Directions

The virucidal activity of this compound against the Vaccinia virus suggests an interaction with viral components or host cell factors essential for viral entry or replication. The general mechanism of antiviral action can involve interference with various stages of the viral life cycle.

Hypothesized Antiviral Mechanism of Action

Caption: Figure 2: Hypothesized Antiviral Signaling Pathway.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound in the context of its antiviral activity.

-

Conducting comprehensive preclinical studies to determine its efficacy, toxicity, and pharmacokinetic profile.

-

Developing and validating specific analytical methods for the accurate quantification of this compound in plant material and biological matrices.

-

Investigating other potential pharmacological activities of this compound, given the broad spectrum of bioactivities associated with alkaloids from C. roseus.

Conclusion

This compound is an intriguing, yet understudied, alkaloid from the medicinally significant plant Catharanthus roseus. While its direct role in traditional medicine is not explicitly defined, its demonstrated antiviral activity presents a promising avenue for modern drug discovery. Further in-depth research is imperative to unlock the full therapeutic potential of this natural compound. The methodologies and information presented in this guide are intended to provide a foundation for researchers and scientists to advance our understanding of this compound and its place in the pharmaceutical landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]

- 3. botanyjournals.com [botanyjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular and biochemical characterization of Catharanthus roseus this compound-Nβ-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

The Perivine Alkaloid: A Technical Guide on its Discovery, Properties, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perivine, a monomeric indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), has been a subject of scientific inquiry since its discovery. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of this compound. It details the experimental protocols for its isolation and structure elucidation, and presents available quantitative data on its cytotoxic activity. Furthermore, this document explores the current understanding of its mechanism of action and includes visualizations of relevant experimental workflows. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development interested in the therapeutic potential of this compound and related indole alkaloids.

Introduction

The Madagascar periwinkle, Catharanthus roseus (L.) G. Don, is a plant renowned for its rich diversity of terpenoid indole alkaloids, several of which have significant medicinal applications. While the bisindole alkaloids vinblastine and vincristine are the most celebrated compounds from this plant for their anticancer properties, a plethora of other monomeric and dimeric alkaloids, including this compound, have also been isolated and characterized. This compound, a sarpagine-type indole alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines, marking it as a compound of interest for further investigation in the field of oncology and drug discovery. This technical guide delves into the discovery, chemical characterization, and biological evaluation of this compound, providing a detailed resource for the scientific community.

Discovery and History

The initial intensive phytochemical investigations of Catharanthus roseus in the 1950s and 1960s, driven by an interest in its traditional use for diabetes, led to the serendipitous discovery of its potent anticancer alkaloids. During this period of fervent research, a large number of alkaloids were isolated and structurally characterized.

This compound was first isolated and its structure elucidated by M. Gorman and N. Neuss and their colleagues in the early 1960s. Their work was part of a broader effort to systematically characterize the alkaloidal constituents of C. roseus. The initial reports highlighted its presence as a monomeric indole alkaloid alongside other complex alkaloids. Early studies quickly established its cytotoxic potential, particularly against murine leukemia P388 and KB (HeLa) cancer cell lines, which spurred further interest in its biological activity and mechanism of action.

Chemical Properties and Structure Elucidation

This compound is a monoterpenoid indole alkaloid belonging to the sarpagine class, characterized by a specific stereochemical configuration and functional group arrangement.

Structure

The chemical structure of (-)-Perivine was determined through a combination of classical chemical degradation methods and modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The structural elucidation of this compound relies heavily on the interpretation of its spectral data. Below is a summary of typical spectral data used for its characterization.

Table 1: NMR Spectral Data of this compound

| ¹H-NMR (CDCl₃) | ¹³C-NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 8.1-7.1 (m, 4H, Ar-H) | 173.5 (C=O) |

| 5.45 (q, 1H, J=7.0 Hz, C19-H) | 136.0 (Ar-C) |

| 4.2-3.0 (m, various protons) | 129.5 (Ar-C) |

| 3.75 (s, 3H, COOCH₃) | 122.0 (Ar-CH) |

| 2.65 (s, 3H, N-CH₃) | 119.5 (Ar-CH) |

| 1.65 (d, 3H, J=7.0 Hz, C18-H₃) | 118.0 (Ar-CH) |

| 110.0 (Ar-CH) | |

| 60.5 (C21) | |

| 52.0 (OCH₃) | |

| 46.0 (N-CH₃) | |

| ... (other carbons) |

Note: The spectral data presented are representative and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns that provide further structural information.

Experimental Protocols

Isolation and Purification of this compound from Catharanthus roseus

The following is a generalized protocol for the extraction and isolation of this compound from the dried leaves of C. roseus.

-

Extraction: Dried and powdered leaves of Catharanthus roseus are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours). The process is repeated multiple times to ensure exhaustive extraction. The combined methanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude methanolic extract is acidified with a dilute acid (e.g., 10% acetic acid) to protonate the alkaloids, rendering them water-soluble. This acidic solution is then washed with a nonpolar solvent (e.g., n-hexane) to remove non-alkaloidal lipophilic compounds. The aqueous layer is subsequently basified with a base (e.g., ammonium hydroxide) to a pH of 9-10, deprotonating the alkaloids and making them soluble in organic solvents. The free alkaloids are then extracted with a chlorinated solvent such as dichloromethane. Evaporation of the organic solvent yields the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, often a mixture of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system and visualized with Dragendorff's reagent. Fractions containing this compound are pooled and further purified by repeated chromatography or preparative TLC to yield the pure compound.

Biological Activity and Mechanism of Action

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several cancer cell lines. Early studies focused on its effects on P388 murine leukemia and KB (a HeLa cell sub-line) cells.

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| P388 | Murine Leukemia | ~1.5 | |

| KB | Cervical Carcinoma | ~2.0 |

Note: These values are approximate and serve as an indication of potency. IC₅₀ values can vary based on the specific assay conditions and cell line passage number.

Mechanism of Action

The precise molecular mechanism of action for this compound is not as extensively studied as that of the bisindole alkaloids from C. roseus. However, like many other Vinca alkaloids, its cytotoxic effects are believed to be primarily mediated through the disruption of microtubule dynamics.

It is hypothesized that this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.

Total Synthesis

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. While the total synthesis of many indole alkaloids has been achieved, a detailed, high-yield, and enantioselective total synthesis of (-)-Perivine remains an area of active research. The development of a successful synthetic route would not only confirm its structure but also provide a means to produce analogs for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective anticancer agents.

Conclusion and Future Perspectives

This compound, a monomeric indole alkaloid from Catharanthus roseus, continues to be a molecule of interest due to its demonstrated cytotoxic properties. While its discovery dates back to the mid-20th century, there remains a significant opportunity for further research. A comprehensive understanding of its mechanism of action, including the identification of its specific binding site on tubulin and the downstream signaling pathways it modulates, is crucial. Furthermore, the development of an efficient total synthesis would be a major milestone, enabling the creation of novel derivatives with improved pharmacological profiles. As the search for new and effective cancer therapies continues, a renewed focus on less-explored natural products like this compound may yield promising new leads for drug development.

The Interaction of Perivine with Retinoblastoma-Associated Protein (RbAp48): A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoblastoma-associated protein 48 (RbAp48), also known as RBBP4, is a highly conserved histone chaperone implicated in the pathogenesis of various cancers and neurodegenerative diseases.[1][2] Its role in chromatin remodeling and gene expression regulation makes it a compelling target for therapeutic intervention.[1] Virtual screening studies have identified Perivine, a natural alkaloid, as a potential ligand for RbAp48, suggesting its potential to modulate RbAp48's function.[3] This technical guide provides an in-depth overview of the putative interaction between this compound and RbAp48, proposing a hypothetical mechanism of action and outlining detailed experimental protocols to validate this interaction and its downstream consequences. The guide is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the this compound-RbAp48 axis.

Introduction to RbAp48

RbAp48 is a key component of several multi-protein complexes that regulate chromatin structure and gene expression, including the Nucleosome Remodeling and Deacetylase (NuRD) complex, the Polycomb Repressive Complex 2 (PRC2), and the Sin3A complex.[1] Through its interactions with histones H3 and H4, RbAp48 plays a crucial role in histone acetylation and deacetylation, processes that are fundamental to the epigenetic regulation of gene expression.[2][4] Dysregulation of RbAp48 has been linked to various cancers, including liver, breast, and gastric cancers, where it often contributes to tumor progression.[1][5]

This compound: A Potential Modulator of RbAp48

This compound is a vinca alkaloid that has been identified as a potential binding partner of RbAp48 through computational studies.[3] A molecular dynamics simulation suggested that this compound may bind stably to the same site on RbAp48 as the FOG-1 peptide, potentially stabilizing the RbAp48-FOG1 complex and influencing its role in gene transcription.[3] While direct experimental validation is lacking, the parent compound of this compound, piperine, has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[6][7] These anti-cancer effects are often attributed to the induction of reactive oxygen species (ROS) and the modulation of signaling pathways such as PI3K/Akt.[8][9]

Hypothetical Mechanism of Action: this compound's Interaction with RbAp48

Based on the known functions of RbAp48 and the observed biological activities of related compounds, we propose a hypothetical mechanism for the this compound-RbAp48 interaction and its downstream effects:

-

Direct Binding and Inhibition of HDAC Activity: this compound binds to RbAp48, potentially at a site that allosterically modulates the activity of the histone deacetylase (HDAC) complexes with which RbAp48 associates. This leads to an increase in histone acetylation.

-

Alteration of Gene Expression: The resulting hyperacetylation of histones alters chromatin structure, leading to the transcriptional activation of tumor suppressor genes and the repression of oncogenes.

-

Induction of Apoptosis: The changes in gene expression, potentially coupled with the modulation of key signaling pathways like PI3K/Akt, trigger the intrinsic apoptotic pathway, leading to cancer cell death.

The following sections provide detailed experimental protocols to test this proposed mechanism.

Quantitative Data on the Effects of this compound and Related Compounds

While quantitative data for the direct interaction of this compound with RbAp48 is not yet available, the following table summarizes relevant data from studies on the anti-cancer effects of piperine, a structurally related compound.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Piperine | HeLa (Cervical Adenocarcinoma) | Apoptosis Assay (Hoechst Staining) | % Apoptotic Nuclei (at 100 µM) | 34.66% | [6] |

| Piperine | OVCAR-3 (Ovarian Cancer) | Western Blot | Decrease in p-PI3K, p-AKT, GSK3β | Concentration-dependent | [8] |

| Piperine | DLD-1 (Colorectal Cancer) | TUNEL Assay | Apoptosis Induction | Dose-dependent | [9] |

| Piperine | KKU-100 & KKU-M452 (Cholangiocarcinoma) | Apoptosis Assay (Annexin V/PI) | % Late Apoptotic Cells (at 250 µM) | 12.50% & 45.23% | [10] |

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate this compound-RbAp48 Interaction

This protocol is designed to determine if this compound treatment affects the interaction of RbAp48 with other proteins in a cellular context.

Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation.

Protocol:

-

Cell Culture and Treatment:

-

Seed human cancer cells (e.g., HeLa or a relevant cell line) in 10 cm dishes to be 70-90% confluent.[11]

-

Treat cells with this compound at various concentrations (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold IP lysis buffer (e.g., 30 mM Tris-HCl pH 7.4, 120 mM NaCl, 10% Glycerol, 2 mM EDTA, 2 mM KCl, 1% NP40, supplemented with protease inhibitors) to each dish.[12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on a rotator for 20 minutes at 4°C.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[12]

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube.

-

Pre-clear the lysate by adding protein A/G beads and incubating for 30 minutes at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add anti-RbAp48 antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 4-6 times with IP lysis buffer.[12]

-

Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting with antibodies against known RbAp48 interacting partners (e.g., HDAC1, SUZ12) to observe any changes in interaction upon this compound treatment.

-

Histone Deacetylase (HDAC) Activity Assay

This colorimetric assay measures the activity of HDACs in nuclear extracts from this compound-treated cells.

Protocol:

-

Nuclear Extract Preparation:

-

Treat cells with this compound as described in the Co-IP protocol.

-

Harvest cells and prepare nuclear extracts using a commercial kit or standard biochemical fractionation methods.

-

-

HDAC Activity Assay:

-

Use a colorimetric HDAC activity assay kit (e.g., from Abcam or similar suppliers).

-

Add nuclear extract to a microplate well containing the HDAC substrate.

-

Incubate at 37°C for the time specified in the kit's protocol.

-

Add the developer solution to stop the reaction and generate a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the HDAC activity based on the absorbance values, normalizing to the protein concentration of the nuclear extracts.

-

Compare the HDAC activity in this compound-treated samples to the vehicle control. A decrease in activity would support the hypothesis.

-

Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

-

Cell Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate compensation controls for FITC and PI.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Proposed Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed signaling pathway and the logical flow of the hypothesized mechanism.

Proposed Signaling Pathway:

Caption: Proposed this compound-RbAp48 Signaling Pathway.

Logical Relationship Diagram:

References

- 1. RBAP48 facilitates the oral squamous cell carcinoma process in an androgen receptor-dependent and independent manners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism for age-related memory loss: the histone-binding protein RbAp48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lead Discovery for Alzheimer's Disease Related Target Protein RbAp48 from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]

- 12. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perivine Derivatives and Their Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perivine, a monoterpenoid indole alkaloid, represents a significant scaffold in medicinal chemistry. Found in plants of the Apocynaceae family, such as Catharanthus roseus and Kopsia species, its complex architecture has intrigued chemists and pharmacologists alike. While research on this compound itself is somewhat limited, a wealth of information exists for its structural analogues. This technical guide provides a comprehensive overview of this compound, its known derivatives, and its structural analogues, with a focus on their synthesis, biological activities, and underlying mechanisms of action. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

This compound and its Core Structure

This compound is a pentacyclic indole alkaloid characterized by a rigid cage-like structure. Its chemical formula is C₂₀H₂₂N₂O₃. The core structure features a tryptamine unit fused with a monoterpene-derived portion, creating a complex stereochemical arrangement. The biosynthesis of this compound in Catharanthus roseus has been studied, and the enzyme this compound-Nβ-methyltransferase (PeNMT) is known to convert this compound into its N-methylated derivative, Nβ-methylthis compound (vobasine).[1]

Structural Analogues of this compound

The therapeutic potential of the this compound scaffold is largely inferred from the extensive research conducted on its structural analogues. These analogues often share the core indole moiety and exhibit a wide range of pharmacological activities.

1. Piperine: An alkaloid found in black pepper, piperine is a well-studied structural analogue. While not a direct derivative, its biological activities provide valuable insights into the potential of related compounds.

2. Vincamine and Eburnamonine: These are closely related indole alkaloids, with vinpocetine being a synthetic derivative of vincamine.[2][3] They share a similar pentacyclic core with this compound and have been the subject of extensive synthetic and pharmacological studies.[2][3][4][5][6][7][8][9][10]

3. Apparicine: This alkaloid, isolated from various Aspidosperma and Tabernaemontana species, shares a structural relationship with this compound.[11][12][13][14][15]

4. Tabernaemontanine: Found in Tabernaemontana species, this alkaloid exhibits a range of biological activities.[16][17][18][19][20]

5. Ibogamine and Ibogaine: These psychoactive indole alkaloids from Tabernanthe iboga have neuroprotective properties.[21][22][23][24][25]

6. Aspidosperma Alkaloids: This is a broad class of indole alkaloids with diverse structures and biological effects, including cardiovascular activities.[26][27][28][29][30]

Biological Activities

The derivatives and structural analogues of this compound have demonstrated a remarkable breadth of biological activities, with significant potential in anticancer, neuroprotective, and cardiovascular therapies.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound analogues against various cancer cell lines.

-

Piperine has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cells, including those of the breast, prostate, lung, and colon.[16][31] It modulates multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[5][17][19][22][25][27]

-

A synthetic derivative of eburnamonine , 15-methylene-eburnamonine, displayed significant antiproliferative activity against human leukemia (HL-60) and breast cancer (MDA-MB-231) cells, with an LC50 value of 14.1 μM in the latter.[5]

-

Apparicine has shown cytotoxicity against the P388 lymphocytic leukemia cell line.[11]

-

Alkaloids isolated from Kopsia hainanensis have exhibited cytotoxic activity against several human tumor cell lines, with IC50 values in the micromolar range.[32][33] For example, kopsiahainins C and D showed IC50 values between 7.3-9.5 μM and 9.2-10.6 μM, respectively, against a panel of six cancer cell lines.[33]

-

Sempervirine , an indoloquinolizine alkaloid with a similar core structure, and its analogues have shown potent cytotoxic activity against various cancer cell lines.[4][21]

Table 1: Anticancer Activity of this compound Analogues and Related Compounds

| Compound/Derivative | Cell Line | Activity | IC50/LC50 Value | Reference(s) |

| 15-Methylene-eburnamonine | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 14.1 μM | [5] |

| Kopsiahainin C | BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3 | Cytotoxicity | 7.3 - 9.5 μM | [33] |

| Kopsiahainin D | BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3 | Cytotoxicity | 9.2 - 10.6 μM | [33] |

| Piperine | HeLa (Cervical Cancer) | Cytotoxicity | 61.94 ± 0.054 μg/ml | [34][35] |

| Piperine Analog 4c | Hela (Cervical Cancer) | Anticancer | 0.736 μmol | [23] |

| Pervilleine A | KB-V1 (Multidrug-Resistant) | Reverses Vinblastine Resistance | 0.36 μM | [36] |

| Pervilleine A | CEM/VLB100 (Multidrug-Resistant) | Reverses Vinblastine Resistance | 0.02 μM | [36] |

| Pervilleine A | KB-8-5 (Multidrug-Resistant) | Reverses Colchicine Resistance | 0.61 μM | [36] |

Neuroprotective Effects

Several structural analogues of this compound have shown promise in the context of neurodegenerative diseases.

-

Piperine has demonstrated neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress, inflammation, and apoptosis.[1][28][37]

-

Vincamine and its derivatives are known for their cerebral vasodilator and neuroprotective properties.[6] A series of vincamine derivatives were found to have potent pancreatic β-cell protective activities, with EC50 values as low as 0.22 μM.[4]

-

Ibogaine , an NMDA antagonist, has been shown to reduce excitotoxic brain damage.[24] Bioisosteric iboga-alkaloids have also been developed as antinociceptive and anxiolytic agents with neuroprotective effects.[21][23][25]

Table 2: Neuroprotective and Related Activities of this compound Analogues

| Compound/Derivative | Model/Target | Activity | EC50 Value | Reference(s) |

| Vincamine Derivative (Vin-C01) | Pancreatic β-cell protection | Protection against STZ-induced apoptosis | 0.22 μM | [4] |

| Vincamine Derivative (Vin-F03) | Pancreatic β-cell protection | Protection against STZ-induced apoptosis | 0.27 μM | [4] |

| Ibogaine | NMDA Receptor | Antagonist, Neuroprotection | ~10-25 μM for protection against 80 μM NMDA | [24] |

Cardiovascular Effects

The cardiovascular system is another area where this compound analogues have shown significant activity.

-

Perakine , a related alkaloid, has been shown to have a cardioprotective effect against myocardial ischemia-reperfusion injury in diabetic rats, potentially through the TLR4/NF-κB signaling pathway.[3]

-

Aspidosperma alkaloids , such as aspidocarpine, have demonstrated antihypertensive effects in animal models.[26][27][28][29][30]

-

Piperine has been shown to attenuate pathological cardiac fibrosis via PPAR-γ/AKT pathways.[13]

Experimental Protocols